molecular formula C10H14ClNO B6192440 rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis CAS No. 2648862-76-2

rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis

Cat. No.: B6192440
CAS No.: 2648862-76-2
M. Wt: 199.7
InChI Key:
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Description

rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis: is a chiral compound with significant interest in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2H-1-benzopyran.

    Formation of the Intermediate: The intermediate compound is formed through a series of reactions, including alkylation and cyclization.

    Amination: The key step involves the introduction of the amine group at the 4-position of the benzopyran ring. This is usually achieved through reductive amination.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the benzopyran ring.

    Reduction: Reduction reactions can be used to modify the amine group or reduce any double bonds present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential pharmacological properties. It may exhibit activity as a neurotransmitter modulator or enzyme inhibitor, making it of interest in neurochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may have applications in treating neurological disorders, inflammation, and other conditions.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis involves its interaction with specific molecular targets. These may include:

    Neurotransmitter Receptors: The compound may bind to receptors in the brain, modulating neurotransmitter activity.

    Enzymes: It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Ion Channels: The compound could influence ion channel function, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: The free base form without the hydrochloride salt.

    rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: A hydroxylated derivative.

    rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: A carboxylated derivative.

Uniqueness

The hydrochloride salt form of rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, cis is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical applications. Its specific stereochemistry also contributes to its distinct biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of rac-(3R,4S)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, cis, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

2648862-76-2

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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